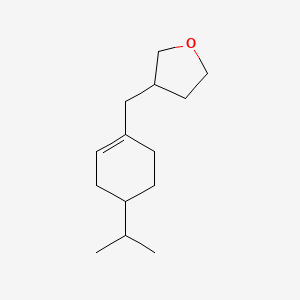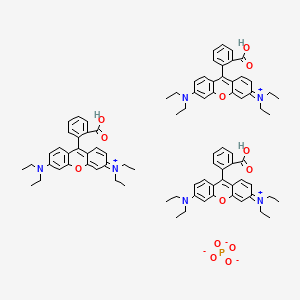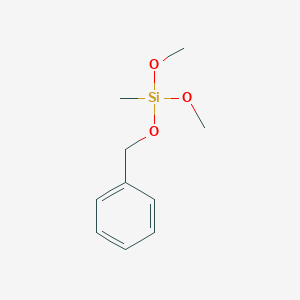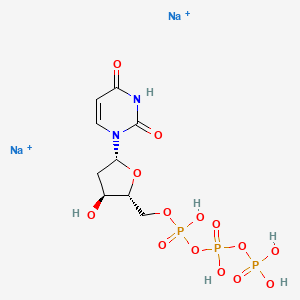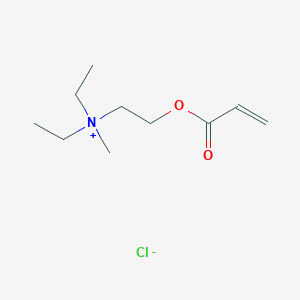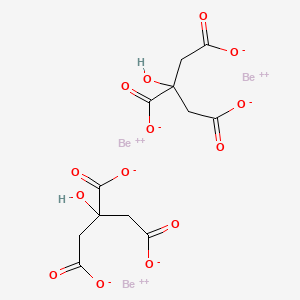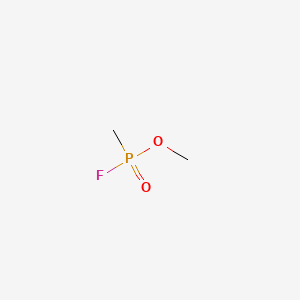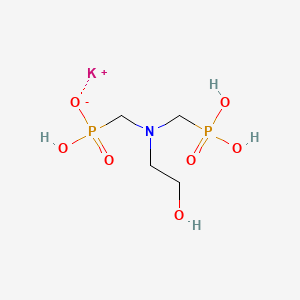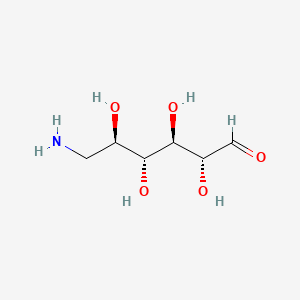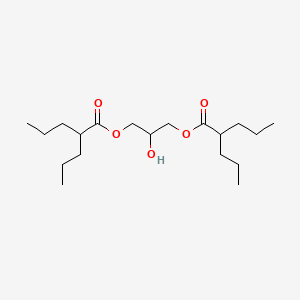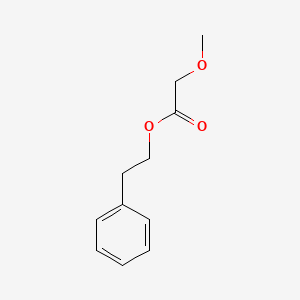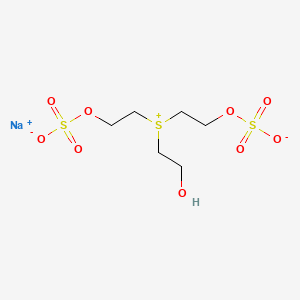
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate is a complex organic compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and enhance the solubility of other compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate typically involves the reaction of ethylene oxide with sodium bisulfite, followed by sulfonation. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and yield. The process involves the use of catalysts to speed up the reaction and reduce energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfonic acids.
Reduction: The compound can be reduced to form simpler sulfonium salts.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonium salts, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture media to improve cell growth and viability.
Medicine: It is used in pharmaceutical formulations to enhance the bioavailability of drugs.
Industry: The compound is used in the production of detergents, emulsifiers, and dispersants due to its excellent surfactant properties.
Wirkmechanismus
The mechanism of action of Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it can alter permeability and enhance the delivery of other compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Known for its use in personal care products, it has a similar surfactant action but different chemical composition.
Uniqueness
Sodium 2-((2-hydroxyethyl)(2-(sulphonatooxy)ethyl)sulphonio)ethyl sulphate is unique due to its specific molecular structure, which provides distinct solubility and surfactant properties. Its ability to form stable micelles and enhance the solubility of various compounds makes it particularly valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
85909-59-7 |
|---|---|
Molekularformel |
C6H13NaO9S3 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
sodium;2-[2-hydroxyethyl(2-sulfonatooxyethyl)sulfonio]ethyl sulfate |
InChI |
InChI=1S/C6H14O9S3.Na/c7-1-4-16(5-2-14-17(8,9)10)6-3-15-18(11,12)13;/h7H,1-6H2,(H-,8,9,10,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
DWCNDGVFMRPXJK-UHFFFAOYSA-M |
Kanonische SMILES |
C(C[S+](CCOS(=O)(=O)[O-])CCOS(=O)(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


